Dibutoline
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Overview
Description
Dibutoline is a chemical compound known for its antispasmodic effects on smooth muscle. It has been shown to be effective in overcoming or blocking the stimulation or inhibition of smooth muscle due to neurotropic drugs like acetylcholine . This compound is chemically related to carbachol but possesses different physical properties and pharmacologic effects .
Preparation Methods
The preparation of dibutoline involves the synthesis of dibutylcarbamate of dimethylethyl-2-hydroxyethyl ammonium sulfate . The synthetic route typically includes the reaction of dimethylethyl-2-hydroxyethyl ammonium sulfate with dibutylcarbamate under controlled conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Dibutoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Dibutoline has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on smooth muscle and its potential therapeutic applications.
Medicine: Investigated for its antispasmodic properties and potential use in treating conditions involving smooth muscle spasms.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
Dibutoline exerts its effects by blocking the stimulation or inhibition of smooth muscle due to neurotropic drugs like acetylcholine. Its mode of action is similar to that of atropine, producing effects comparable to those of tetraethylammonium . This compound’s mechanism involves the blockade of ganglionic transmission, leading to a fall in heart rate and blood pressure, increased femoral blood flow, and suppression of the pressor actions of nicotine and acetylcholine .
Comparison with Similar Compounds
Dibutoline is similar to compounds like carbachol and atropine but possesses unique properties that make it more effective in certain applications. For example, while carbachol is surface inactive and miotic, this compound is surface active and mydriatic . Other similar compounds include tetraethylammonium and acetylcholine, which have different pharmacologic effects and applications .
Properties
CAS No. |
21962-82-3 |
---|---|
Molecular Formula |
C15H33N2O2+ |
Molecular Weight |
273.43 g/mol |
IUPAC Name |
2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium |
InChI |
InChI=1S/C15H33N2O2/c1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3/h6-14H2,1-5H3/q+1 |
InChI Key |
SDEXVKFYBBHUKN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC |
Canonical SMILES |
CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC |
21962-82-3 | |
Related CAS |
532-49-0 (sulfate) |
Synonyms |
(ethyl(2-hydroxyethyl)dimethylammonium)sulfate bis(dibutylcarbamate) dibutoline dibutoline sulfate |
Origin of Product |
United States |
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